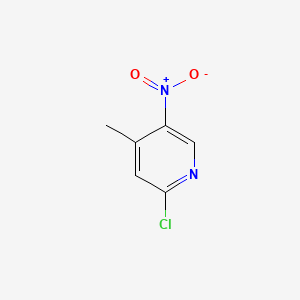

2-Chloro-4-methyl-5-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402978. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZUMEVIIGNXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323073 | |

| Record name | 2-Chloro-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-33-9 | |

| Record name | 2-Chloro-4-methyl-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methyl-5-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23056-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methyl-5-nitropyridine is a versatile heterocyclic intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique structural features, including a chlorine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position of the pyridine ring, impart a specific reactivity profile that makes it a valuable building block in organic synthesis.[2][3] The electron-withdrawing nature of the nitro group activates the pyridine ring, and the chlorine atom serves as a good leaving group for nucleophilic substitution reactions.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

This compound is a solid at room temperature.[4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 23056-33-9 | [4] |

| Molecular Formula | C₆H₅ClN₂O₂ | [4][5] |

| Molecular Weight | 172.57 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Melting Point | 37-39 °C | [4] |

| Boiling Point | 91 °C at 5 mmHg | [4] |

| Flash Point | 113 °C (closed cup) | [4] |

| Assay | 97% | [4] |

Spectral Data: While specific peak data is not provided here, 1H NMR, 13C NMR, IR, and Mass spectra are available for reference.[6]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with 2-amino-4-methylpyridine. The overall synthetic pathway involves nitration, hydrolysis, and finally, chlorination.[1]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 6. This compound(23056-33-9) 13C NMR spectrum [chemicalbook.com]

2-Chloro-4-methyl-5-nitropyridine basic properties

An In-depth Technical Guide to 2-Chloro-4-methyl-5-nitropyridine

This technical guide provides a comprehensive overview of the core basic properties, synthesis, and safety information for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a pale yellow solid at room temperature.[1] It is an important intermediate in the pesticide and pharmaceutical industries due to its reactive nature.[1] The nitro group on the pyridine ring can be easily substituted by nucleophilic reagents, and the presence of a halogen atom increases the molecule's polarity, allowing for the preparation of various derivatives.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 23056-33-9 | [2][3] |

| Molecular Formula | C₆H₅ClN₂O₂ | [2][3] |

| Molecular Weight | 172.57 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 37-39 °C | [3] |

| Boiling Point | 91 °C at 5 mmHg | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ether and carbon tetrachloride.[1] | [1] |

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process that can be initiated from different starting materials. Below are detailed methodologies for common synthetic routes.

Synthesis from 2-amino-4-methylpyridine[1]

This synthetic pathway involves three main stages: nitration, hydrolysis, and chlorination.

Step 1: Synthesis of 2-amino-5-nitro-4-methylpyridine (Nitration)

-

Add concentrated sulfuric acid to a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel.

-

Slowly add 2-amino-4-methylpyridine under vigorous stirring, maintaining the temperature between 5°C and 10°C using an ice bath.

-

Once the 2-amino-4-methylpyridine has completely dissolved, slowly add a mixed acid solution of concentrated sulfuric acid and fuming nitric acid.

-

Transfer the reaction mixture to a water bath and slowly heat to approximately 60°C. Maintain this temperature for about 15 hours until gas evolution ceases. The solution will change color from light yellow to wine red.

-

Pour the cooled reaction mixture into ice and neutralize with ammonia. A deep yellow precipitate of mixed 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine appears at a pH of 5.0-5.5.

-

Dissolve the precipitate in 10% dilute hydrochloric acid and filter to remove oily substances.

-

Neutralize the filtrate with a 50% sodium hydroxide solution. A deep yellow precipitate of 2-amino-5-nitro-4-methylpyridine will form at a pH between 4 and 5.

Step 2: Synthesis of 2-hydroxy-5-nitro-4-methylpyridine (Hydrolysis)

-

Dissolve the nitration product from the previous step in dilute sulfuric acid and filter.

-

Cool the filtrate to 0°C-2°C and add ice while stirring vigorously.

-

Add sodium nitrite solution dropwise while maintaining the temperature around 0°C.

-

After the addition is complete, continue stirring for 30 minutes at approximately 5°C.

-

Filter the mixture and subject the filtrate to vacuum distillation to obtain the product.

Step 3: Synthesis of this compound (Chlorination)

-

Mix the 2-hydroxy-5-nitro-4-methylpyridine with phosphorus pentachloride and phosphorus trichloride (acting as both chlorinating agent and solvent).

-

Heat the reaction mixture to 110°C for 3 hours.

-

Remove and recover the excess phosphorus trichloride via vacuum distillation.

-

Pour the residue into water to form a light yellow precipitate.

-

Filter the precipitate to obtain the final product, this compound.

Synthesis from 2-hydroxy-4-methyl-5-nitropyridine[4]

This protocol provides an alternative chlorination step.

-

Mix 2-hydroxy-4-methyl-5-nitropyridine (3.24 mmol), POCl₃ (0.5 mL), and PCl₅ (200 mg).

-

Stir the mixture at 150°C for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice and extract with dichloromethane (3 x 20 mL).

-

Combine the organic phases, wash with water until the pH is 7, and dry over Na₂SO₄.

-

Concentrate the solution under reduced pressure and dry the residue to yield the crude product.

Logical and Experimental Workflows

The synthesis of this compound from 2-amino-4-methylpyridine can be visualized as a sequential workflow.

Caption: Synthesis workflow from 2-amino-4-methylpyridine.

Spectroscopic Information

Spectroscopic data is crucial for the structural confirmation of this compound.

-

¹H NMR and ¹³C NMR: Spectral data are available and can be accessed through various chemical databases for structural elucidation.[2]

-

Infrared (IR) Spectroscopy: FTIR spectra, typically recorded from a melt (liquid) state, are also available for identifying functional groups.[2]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

Hazard Classification

The compound is classified with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

The GHS pictograms associated with this compound indicate a warning is necessary.[2]

Caption: Hazard classifications for the compound.

Recommended Personal Protective Equipment (PPE)

When handling this chemical, the following PPE is recommended:

-

Eye Protection: Eyeshields or safety goggles.[3]

-

Hand Protection: Protective gloves.[3]

-

Respiratory Protection: Type N95 (US) dust mask.[3]

Storage

Store in a cool, dry place.[4] It is classified under Storage Class 11 for combustible solids.[3]

References

The Role of 2-Chloro-4-methyl-5-nitropyridine in Medicinal Chemistry: A Technical Guide

Introduction: 2-Chloro-4-methyl-5-nitropyridine is a key heterocyclic building block in the fields of medicinal chemistry, pharmaceuticals, and agrochemicals.[1][2] Its chemical structure, featuring a pyridine ring substituted with a reactive chlorine atom and a nitro group, makes it a versatile precursor for the synthesis of a wide array of complex molecules with diverse biological activities. The nitro group can be readily reduced to an amine, while the chlorine atom is susceptible to nucleophilic substitution, providing two key handles for molecular elaboration.[1][3] This allows for the strategic introduction of various pharmacophores, leading to the development of novel therapeutic agents, including anticancer, antimicrobial, and insecticidal compounds.[2][3][4] This guide provides an in-depth overview of its synthesis, reactivity, and application in the development of bioactive compounds, supported by experimental protocols and quantitative data.

Synthesis of this compound

The primary synthetic route to this compound starts from 2-amino-4-methylpyridine and involves a three-step process: nitration, hydrolysis (via diazotization), and chlorination.[1]

Experimental Protocols

Step 1: Synthesis of 2-amino-5-nitro-4-methylpyridine [1]

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, add concentrated sulfuric acid.

-

Under vigorous stirring, slowly add 2-amino-4-methylpyridine and cool the solution in an ice bath to 5-10°C.

-

Once the 2-amino-4-methylpyridine has completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

-

Transfer the reaction mixture to a water bath and slowly heat to approximately 60°C. Maintain this temperature for about 15 hours, or until gas evolution ceases. The solution will change color from light yellow to wine red.

-

After the reaction is complete, pour the mixture into ice and neutralize with ammonia. A deep yellow precipitate forms at a pH of 5.0-5.5. This precipitate is a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine.

-

To separate the isomers, dissolve the precipitate in 10% dilute hydrochloric acid and filter to remove any oily substances.

-

Neutralize the filtrate with a 50% sodium hydroxide solution. The desired 2-amino-5-nitro-4-methylpyridine precipitates as a deep yellow solid at a pH between 4 and 5.

Step 2: Synthesis of 2-hydroxy-4-methyl-5-nitropyridine [1]

-

Dissolve the 2-amino-5-nitro-4-methylpyridine from the previous step in dilute sulfuric acid and filter the solution.

-

Cool the filtrate to 0-2°C, add ice, and stir vigorously.

-

While maintaining the temperature around 0°C, add a solution of sodium nitrite dropwise.

-

After the addition is complete, continue stirring at approximately 5°C for 30 minutes.

-

The resulting product, 2-hydroxy-4-methyl-5-nitropyridine, can be isolated from the reaction mixture.

Step 3: Synthesis of this compound [1]

-

Mix the 2-hydroxy-4-methyl-5-nitropyridine with phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3), using POCl3 as the solvent.

-

Heat the reaction mixture to 110°C for 3 hours.

-

After the reaction, remove and recover the excess POCl3 by vacuum distillation.

-

Pour the residue into water to precipitate the light yellow product.

-

Filter the precipitate to obtain the final product, this compound.

Role as a Versatile Synthetic Intermediate

The medicinal chemistry value of this compound lies in the orthogonal reactivity of its chloro and nitro substituents. This allows for sequential modifications to build complex molecular architectures.

This dual reactivity is exploited in the synthesis of various bioactive molecules. For instance, the chloro group can be displaced by amines, alcohols, or thiols, while the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions.

Applications in Drug Discovery

The 2-chloro-nitropyridine scaffold is a component of numerous compounds investigated for various therapeutic applications.

-

Anticancer Agents: Derivatives of the related 2-chloro-5-nitropyridine have been used to synthesize Mannich bases that exhibit cytotoxic activity against prostate cancer cell lines (PC3, LNCaP, and DU145). The synthesis involves the nucleophilic substitution of the chlorine with N-phenylpiperazine, followed by the reduction of the nitro group to an amine, which is then further functionalized.[3]

-

DNA-PK Inhibitors: The closely related precursor, 2-amino-4-methyl-5-nitropyridine, is a starting material for the synthesis of AZD7648, a highly selective inhibitor of DNA-dependent protein kinase (DNA-PK).[3] This pathway underscores the importance of the substituted nitropyridine core in developing targeted cancer therapies.

-

Insecticides: The 2-chloropyridine moiety is a core component of neonicotinoid insecticides. Stereospecific synthesis of nitromethylene analogues of imidacloprid, which contain this scaffold, has been performed to evaluate their affinity for nicotinic acetylcholine receptors (nAChRs) in insects.[5]

-

Antimicrobial Agents: 2-chloro-5-nitropyridine has been used to create potential antimicrobial agents. For example, reaction with N-methylpiperazine and subsequent reduction of the nitro group yields an amine that can be converted into hydrazones, which have been tested for antimicrobial activity.[3]

Quantitative Biological Data

The derivatization of the 2-chloro-nitropyridine scaffold has yielded compounds with significant biological potencies. The following table summarizes quantitative data for representative molecules derived from related structures, illustrating the potential of this chemical class.

| Compound Class/Example | Target/Organism | Activity Type | Quantitative Value | Reference |

| Pyridyloxy-substituted acetophenone oxime ethers | Not Specified | IC₅₀ | 3.11–4.18 µM | [3] |

| Neonicotinoid Analogues | M. separata, P. xylostella | LD₅₀ | 4–12 mg/L | [3] |

| 4S,5R-diMe nitromethylene analogue of imidacloprid | Housefly nAChR | Kᵢ | 0.39 nM | [5] |

Key Experimental Methodologies

General Protocol for Nitro Group Reduction: [6]

-

To a suspension of a this compound derivative (1.0 equiv) in a suitable solvent such as THF or EtOAc, add a catalytic amount of a reducing agent (e.g., 5% Rh/C or Pd/C).

-

The reaction can be carried out under a hydrogen atmosphere or by using a hydrogen source like ammonium formate.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours) until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with an organic solvent (e.g., EtOAc).

-

Combine the organic solutions and concentrate them in vacuo to afford the corresponding 5-aminopyridine derivative.

General Protocol for Nucleophilic Aromatic Substitution of the Chloro Group: [3]

-

Dissolve the 2-chloro-nitropyridine derivative in a suitable solvent (e.g., DMF, DMSO, or an alcohol).

-

Add the nucleophile (e.g., an amine, alcohol, or thiol, typically 1.1-1.5 equivalents).

-

Add a base (e.g., K₂CO₃, Et₃N, or NaH) if the nucleophile is not basic enough or to neutralize the HCl byproduct.

-

Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, perform an aqueous work-up. Typically, this involves diluting the reaction mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a valuable and highly versatile intermediate in medicinal chemistry. Its well-defined reactivity allows for the systematic and efficient synthesis of diverse compound libraries. The derivatives of this scaffold have demonstrated a broad spectrum of biological activities, leading to the development of candidates for anticancer, antimicrobial, and insecticidal applications. The continued exploration of this privileged scaffold promises to yield novel molecules with significant therapeutic potential, making it a cornerstone for researchers and scientists in drug development.

References

- 1. guidechem.com [guidechem.com]

- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

The Industrial Versatility of 2-Chloro-4-methyl-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the industrial applications of 2-Chloro-4-methyl-5-nitropyridine, a key heterocyclic intermediate. Due to its unique molecular structure, this compound serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. This document details the primary synthetic routes to this compound, its significant role in the production of the non-nucleoside reverse transcriptase inhibitor Nevirapine, and its broader applications in agrochemical development. Experimental protocols, quantitative data, and process workflows are presented to offer a comprehensive resource for professionals in chemical research and development.

Introduction

This compound (CAS No. 23056-33-9) is a substituted pyridine derivative characterized by the presence of a chloro, a methyl, and a nitro group attached to the pyridine ring. This arrangement of functional groups imparts a high degree of reactivity and selectivity, making it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the chloro substituent activates the pyridine ring for nucleophilic substitution reactions, a feature extensively exploited in industrial processes.

The primary industrial significance of this compound lies in its role as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its application in the manufacturing of the anti-HIV drug Nevirapine is a prominent example of its utility in the pharmaceutical sector.[2] In the agrochemical field, it is utilized as an intermediate for the synthesis of various herbicides and pesticides, contributing to crop protection and yield enhancement.[1]

Synthesis of this compound

The industrial production of this compound is typically achieved through a multi-step synthesis starting from 2-amino-4-methylpyridine. The process involves nitration, hydrolysis, and subsequent chlorination.[3]

Quantitative Data for Synthesis

The following table summarizes the key quantitative parameters for the synthesis of this compound and its intermediates.

| Step | Starting Material | Key Reagents | Product | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| 1. Nitration | 2-Amino-4-methylpyridine | Concentrated H₂SO₄, Fuming HNO₃ | 2-Amino-5-nitro-4-methylpyridine | 60 | 15 | - | - |

| 2. Hydrolysis | 2-Amino-5-nitro-4-methylpyridine | Dilute H₂SO₄, NaNO₂ | 2-Hydroxy-4-methyl-5-nitropyridine | 0-5 | 0.5 | - | - |

| 3. Chlorination | 2-Hydroxy-4-methyl-5-nitropyridine | PCl₅, POCl₃ | This compound | 110 | 3 | - | >97 |

Note: Specific yield data for each step can vary based on the industrial process and purification methods.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitro-4-methylpyridine [3]

In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, 2-amino-4-methylpyridine is slowly added to concentrated sulfuric acid under vigorous stirring while maintaining the temperature between 5-10°C with an ice bath. After complete dissolution, a mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise. The reaction mixture is then gently heated to approximately 60°C and maintained for about 15 hours. The completion of the reaction is indicated by the cessation of gas evolution. The mixture is then cooled and poured into ice, followed by neutralization with ammonia to a pH of 5.0-5.5 to precipitate the crude product. The precipitate is a mixture of 2-amino-5-nitro-4-methylpyridine and 2-amino-3-nitro-4-methylpyridine. Purification is achieved by dissolving the mixture in dilute hydrochloric acid, filtering, and then re-precipitating the desired 2-amino-5-nitro-4-methylpyridine by adjusting the pH to 4-5 with a sodium hydroxide solution.

Step 2: Synthesis of 2-Hydroxy-4-methyl-5-nitropyridine [3]

The purified 2-amino-5-nitro-4-methylpyridine from the previous step is dissolved in dilute sulfuric acid and cooled to 0-2°C. A solution of sodium nitrite is then added dropwise while maintaining the temperature around 0°C. After the addition is complete, the mixture is stirred for an additional 30 minutes at approximately 5°C. The resulting precipitate of 2-hydroxy-4-methyl-5-nitropyridine is collected by filtration.

Step 3: Synthesis of this compound [3]

The 2-hydroxy-4-methyl-5-nitropyridine is treated with a mixture of phosphorus pentachloride and phosphorus oxychloride. The reaction is carried out at 110°C for 3 hours. After the reaction is complete, the excess phosphorus oxychloride is removed by vacuum distillation. The residue is then carefully poured into water to precipitate the final product, this compound, which is collected by filtration and dried.

Synthesis Workflow

Pharmaceutical Applications: Synthesis of Nevirapine

A major industrial application of a related compound, 2-chloro-3-amino-4-picoline, is in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[2] While not a direct reaction of the title compound, the synthesis of Nevirapine showcases the importance of chloromethylpyridines in pharmaceutical manufacturing. The general strategy involves the condensation of a substituted aminopyridine with a nicotinic acid derivative, followed by cyclization.

Quantitative Data for Nevirapine Synthesis

The following table outlines the key parameters for a high-yield synthesis of Nevirapine, highlighting the efficiency of modern industrial processes.

| Step | Starting Materials | Key Reagents | Product | Overall Yield (%) | Purity (%) | Reference |

| Condensation & Cyclization | 2-Chloro-3-amino-4-picoline, 2-Cyclopropylaminonicotinic acid | - | Nevirapine | 59 (First Generation) | >99 | [2] |

| Improved Process | 2-Chloro-3-amino-4-picoline, Methyl 2-cyclopropylaminonicotinate | NaH | Nevirapine | 87 | >99 | [2] |

Experimental Protocol for an Improved Nevirapine Synthesis

A streamlined, high-yield process for Nevirapine involves the reaction of 2-chloro-3-amino-4-picoline and methyl 2-cyclopropylaminonicotinate in a common solvent system with a strong base like sodium hydride.[2] This "one-pot" approach significantly reduces the number of unit operations and improves the overall efficiency. The reaction mixture is heated to drive the condensation and subsequent cyclization to form the Nevirapine core structure. The crude product is then purified through recrystallization to meet stringent pharmaceutical standards.

Nevirapine Synthesis Workflow

References

The Strategic Intermediate: A Technical Guide to 2-Chloro-4-methyl-5-nitropyridine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-4-methyl-5-nitropyridine is a pivotal heterocyclic intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique substitution pattern, featuring a reactive chlorine atom and a nitro group on a pyridine ring, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, key reactions, and its application in the production of notable active pharmaceutical ingredients (APIs), including the non-steroidal mineralocorticoid receptor antagonist, Finerenone, and the non-nucleoside reverse transcriptase inhibitor, Nevirapine.

Physicochemical Properties and Safety Information

This compound is a solid at room temperature with a melting point of 37-39 °C and a boiling point of 91 °C at 5 mmHg.[1] It is crucial to handle this compound with appropriate safety precautions, as it is classified as harmful if swallowed, and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3] Personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this chemical.[1]

| Property | Value | Reference |

| CAS Number | 23056-33-9 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 37-39 °C | [1] |

| Boiling Point | 91 °C / 5 mmHg | [1] |

| Purity | 97% | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the nitration of 2-amino-4-methylpyridine. This is followed by hydrolysis of the amino group to a hydroxyl group, and subsequent chlorination to yield the final product.

Step 1: Nitration of 2-Amino-4-methylpyridine

The first step involves the electrophilic nitration of 2-amino-4-methylpyridine to form 2-amino-4-methyl-5-nitropyridine. This reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid.

Experimental Protocol:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add concentrated sulfuric acid.

-

Slowly add 2-amino-4-methylpyridine under vigorous stirring while maintaining the temperature between 5-10 °C using an ice bath.

-

Once the 2-amino-4-methylpyridine has completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

-

After the addition is complete, heat the reaction mixture in a water bath to approximately 60 °C for about 15 hours, or until the evolution of gas ceases. The reaction mixture will change color from light yellow to wine red.

-

Pour the reaction mixture into ice and neutralize with ammonia to a pH between 5.0 and 5.5 to precipitate a deep yellow solid.

-

Continue neutralization to a pH between 5.5 and 6.0, which will result in a lighter, pale yellow precipitate.

-

Filter the precipitate, which is a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine.

-

Dissolve the mixture in 10% dilute hydrochloric acid and filter to remove any oily substances.

-

Neutralize the filtrate with a 50% sodium hydroxide solution to a pH between 4 and 5 to precipitate the desired product, 2-amino-5-nitro-4-methylpyridine, as a deep yellow solid.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-4-methylpyridine | |

| Reagents | Concentrated Sulfuric Acid, Fuming Nitric Acid, Ammonia, 10% Hydrochloric Acid, 50% Sodium Hydroxide | |

| Temperature | 5-10 °C (addition), 60 °C (reaction) | |

| Reaction Time | ~15 hours | |

| Product | 2-Amino-5-nitro-4-methylpyridine | |

| Yield | Not specified in the provided search results. | |

| Purity | Not specified in the provided search results. |

Step 2: Hydrolysis of 2-Amino-4-methyl-5-nitropyridine

The second step is the hydrolysis of the amino group of 2-amino-4-methyl-5-nitropyridine to a hydroxyl group, yielding 2-hydroxy-4-methyl-5-nitropyridine. This is achieved through a diazotization reaction followed by decomposition of the diazonium salt in an acidic medium.

Experimental Protocol:

-

Dissolve the 2-amino-5-nitro-4-methylpyridine from the previous step in dilute sulfuric acid and filter the solution.

-

Cool the filtrate to 0-2 °C in an ice bath and add ice to the solution with vigorous stirring.

-

Slowly add a solution of sodium nitrite dropwise while maintaining the temperature at approximately 0 °C.

-

After the addition is complete, maintain the temperature at around 5 °C and continue stirring for 30 minutes.

-

Filter the reaction mixture.

-

Subject the filtrate to vacuum distillation to obtain 2-hydroxy-5-nitro-4-methylpyridine.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-nitro-4-methylpyridine | |

| Reagents | Dilute Sulfuric Acid, Sodium Nitrite | |

| Temperature | 0-5 °C | |

| Reaction Time | 30 minutes (post-addition) | |

| Product | 2-Hydroxy-5-nitro-4-methylpyridine | |

| Yield | Not specified in the provided search results. | |

| Purity | Not specified in the provided search results. |

Step 3: Chlorination of 2-Hydroxy-4-methyl-5-nitropyridine

The final step is the conversion of the hydroxyl group to a chlorine atom using a chlorinating agent, typically a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

Experimental Protocol:

-

In a suitable reaction vessel, mix 2-hydroxy-4-methyl-5-nitropyridine with phosphorus pentachloride and use phosphorus oxychloride as the solvent.

-

Heat the reaction mixture to 110 °C for 3 hours.

-

After the reaction is complete, remove the excess phosphorus oxychloride by vacuum distillation.

-

Pour the residue into water to precipitate the crude product.

-

Filter the light yellow precipitate to obtain this compound. A reported yield for a similar chlorination of 2-hydroxy-5-nitropyridine is 93%.

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxy-4-methyl-5-nitropyridine | |

| Reagents | Phosphorus Pentachloride (PCl₅), Phosphorus Oxychloride (POCl₃) | |

| Temperature | 110 °C | |

| Reaction Time | 3 hours | |

| Product | This compound | |

| Yield | 93% (for a similar reaction) | |

| Purity | 98% (for a similar reaction) |

Application in Pharmaceutical Synthesis

This compound serves as a key starting material for the synthesis of several important pharmaceuticals. Its reactivity allows for nucleophilic substitution of the chloro group and reduction of the nitro group, enabling the construction of diverse molecular frameworks.

Synthesis of Finerenone

Finerenone is a non-steroidal antagonist of the mineralocorticoid receptor, used for the treatment of chronic kidney disease in patients with type 2 diabetes. The synthesis of a key intermediate for Finerenone, 4-amino-5-methyl-1H-pyridin-2(1H)-one, can be achieved from a derivative of this compound.

Caption: Synthetic workflow from this compound to Finerenone.

Finerenone functions by blocking the mineralocorticoid receptor (MR), which is overactivated in certain disease states. This overactivation leads to the transcription of genes that promote inflammation and fibrosis. By antagonizing the MR, Finerenone prevents the recruitment of transcriptional co-factors, thereby mitigating these downstream pathological effects.[4][5]

Caption: Mechanism of action of Finerenone.

Synthesis of Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. While not directly synthesized from this compound, its synthesis involves a structurally related intermediate, 2-chloro-4-methyl-3-aminopyridine, highlighting the importance of substituted chloromethylpyridines in antiviral drug development.

Nevirapine acts by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme.[6] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the viral replication cycle.[6][7]

Caption: Mechanism of action of Nevirapine.

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its synthesis, though multi-stepped, provides access to a range of complex and important drug molecules. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in the efficient and safe utilization of this key building block for the advancement of medicinal chemistry and the development of novel therapeutics. Further optimization of the synthesis to improve yields and reduce waste remains an area of active interest.

References

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Nevirapine? [synapse.patsnap.com]

- 7. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Nitropyridines: A Technical History of Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring, a foundational scaffold in a multitude of bioactive molecules, has presented a formidable challenge to chemists for over a century. Its inherent electron-deficient nature deactivates it towards electrophilic substitution, making direct functionalization, particularly nitration, a historically arduous task. This technical guide delves into the discovery and history of nitropyridine derivatives, tracing the evolution of their synthesis from early, low-yield struggles to the sophisticated and efficient methodologies that have unlocked their vast potential in medicinal chemistry, agrochemicals, and materials science. We will explore the key breakthroughs, provide detailed experimental protocols for seminal reactions, and present a quantitative analysis of the evolving efficiency of their synthesis.

The Early Challenge: Direct Nitration of Pyridine

The direct nitration of the pyridine nucleus was an early goal for organic chemists seeking to explore its derivatization. However, the lone pair of electrons on the nitrogen atom readily protonates in acidic nitrating media, forming the highly deactivated pyridinium cation. This deactivation renders the ring insusceptible to electrophilic attack.

Early attempts at direct nitration required harsh conditions and produced meager yields of 3-nitropyridine. One of the earliest documented methods involved heating pyridine with potassium nitrate in fuming sulfuric acid at elevated temperatures.

Historical Experimental Protocol: Direct Nitration of Pyridine

Objective: To synthesize 3-nitropyridine via direct electrophilic nitration of pyridine.

Materials:

-

Pyridine

-

Potassium nitrate

-

Fuming sulfuric acid (oleum)

Procedure:

-

A mixture of potassium nitrate and fuming sulfuric acid is prepared in a reaction vessel equipped for high-temperature reactions.

-

Pyridine is slowly added to the cooled nitrating mixture.

-

The reaction mixture is heated to approximately 300°C for several hours.

-

Upon cooling, the reaction mixture is cautiously poured onto ice.

-

The solution is neutralized with a suitable base, such as sodium carbonate, to precipitate the crude product.

-

The crude 3-nitropyridine is then isolated and purified by distillation or recrystallization.

Expected Yield: Historically, yields for this method were exceptionally low, often in the range of 1-5%.

A Landmark Discovery: The Chichibabin Amination

While direct nitration proved challenging, a pivotal breakthrough in pyridine chemistry came in 1914 from the Russian chemist Aleksei E. Chichibabin.[1][2][3] He discovered that pyridine could be directly aminated at the 2-position by reacting it with sodium amide in an inert solvent like xylene or toluene.[1][2] This reaction, now known as the Chichibabin reaction, provided the first efficient method for introducing a nitrogen-containing functional group onto the pyridine ring and opened a new chapter in the synthesis of pyridine derivatives.

The Chichibabin reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amide anion attacks the electron-deficient 2-position of the pyridine ring.[1]

Experimental Protocol: Chichibabin Amination of Pyridine

Objective: To synthesize 2-aminopyridine from pyridine using the Chichibabin reaction.

Materials:

-

Pyridine

-

Sodium amide (NaNH₂)

-

Anhydrous xylene or toluene

-

Ice

-

Dilute hydrochloric acid

-

Sodium hydroxide solution

Procedure:

-

A reaction flask is charged with anhydrous xylene or toluene and sodium amide under an inert atmosphere (e.g., nitrogen).

-

Pyridine is added to the suspension of sodium amide.

-

The reaction mixture is heated to reflux (typically 110-140°C) for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.[1]

-

After the reaction is complete, the mixture is cooled in an ice bath.

-

Water is cautiously added to quench the unreacted sodium amide.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are then treated with dilute hydrochloric acid to extract the 2-aminopyridine as its hydrochloride salt.

-

The acidic aqueous layer is then basified with a sodium hydroxide solution to precipitate the free 2-aminopyridine.

-

The product is collected by filtration, washed with cold water, and dried.

The N-Oxide Strategy: A Gateway to Functionalization

A significant advancement in the synthesis of nitropyridines came with the utilization of pyridine N-oxides. The N-oxide group alters the electronic properties of the pyridine ring, increasing electron density at the 4-position and to a lesser extent at the 2- and 6-positions, thereby activating the ring towards electrophilic substitution. This strategy provides a much more efficient route to specific nitropyridine isomers.

The nitration of pyridine N-oxide, typically with a mixture of fuming nitric acid and sulfuric acid, proceeds under milder conditions than the direct nitration of pyridine and selectively yields 4-nitropyridine N-oxide in high yield.[4][5]

Experimental Protocol: Nitration of Pyridine N-Oxide to 4-Nitropyridine N-Oxide

Objective: To synthesize 4-nitropyridine N-oxide from pyridine N-oxide.[4][5]

Materials:

-

Pyridine N-oxide

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Sodium carbonate solution

Procedure:

-

In a reaction flask, pyridine N-oxide is dissolved in concentrated sulfuric acid.

-

The mixture is cooled in an ice bath.

-

A mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise to the solution while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is slowly heated to 90-100°C and maintained at this temperature for several hours.

-

The reaction mixture is then cooled and carefully poured onto crushed ice.

-

The acidic solution is neutralized by the slow addition of a saturated sodium carbonate solution until a pH of 7-8 is reached, causing the precipitation of a yellow solid.[5]

-

The crude 4-nitropyridine N-oxide is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like acetone.[4][5]

The resulting nitro-substituted pyridine N-oxides can then be deoxygenated to afford the corresponding nitropyridines.

Evolution of Synthetic Methods: A Quantitative Overview

The journey of nitropyridine synthesis is marked by a dramatic increase in efficiency, as illustrated by the following table comparing historical and more contemporary methods.

| Method | Starting Material | Reagents | Conditions | Product | Yield (%) | Historical Period |

| Direct Nitration | Pyridine | KNO₃, Fuming H₂SO₄ | ~300°C | 3-Nitropyridine | 1-5% | Early 20th Century |

| Chichibabin Reaction | Pyridine | NaNH₂, Xylene | Reflux | 2-Aminopyridine | 70-80% | 1914 |

| Nitration of N-Oxide | Pyridine N-Oxide | Fuming HNO₃, H₂SO₄ | 90-100°C | 4-Nitropyridine N-Oxide | >90% | Mid-20th Century |

| Bakke's Procedure | Pyridine | N₂O₅, SO₂, then NaHSO₃ | Low Temperature | 3-Nitropyridine | ~77%[6] | Late 20th Century |

| Nitration with TFAA | Pyridine | HNO₃, (CF₃CO)₂O | 0°C to rt | 3-Nitropyridine | 10-83%[7] | Early 21st Century |

Physicochemical Properties of Key Nitropyridine Derivatives

The following table summarizes key physicochemical properties of some fundamental nitropyridine derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Nitropyridine | C₅H₄N₂O₂ | 124.10[8] | 67-72[9] | 203-207[9] |

| 3-Nitropyridine | C₅H₄N₂O₂ | 124.10 | 38-41 | 237 |

| 4-Nitropyridine | C₅H₄N₂O₂ | 124.10 | 48-51 | 258 |

| 4-Nitropyridine N-Oxide | C₅H₄N₂O₃ | 140.10 | 159-161 | - |

| 2-Amino-3-nitropyridine | C₅H₅N₃O₂ | 139.11 | 163-165 | - |

| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ | 139.11 | 188-190 | - |

| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 106-109 | - |

Biological Significance and Signaling Pathways

The introduction of the nitro group onto the pyridine ring profoundly influences its biological activity, leading to the development of important pharmaceuticals and agrochemicals.

Neonicotinoid Insecticides: Targeting the Nicotinic Acetylcholine Receptor

A prominent class of insecticides, the neonicotinoids, features a nitropyridine or related heterocyclic core. These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[10] Their selective toxicity to insects over vertebrates is attributed to their higher affinity for insect nAChRs.[10] The binding of neonicotinoids to these receptors leads to continuous stimulation, resulting in paralysis and death of the insect.[11]

Mechanism of action of neonicotinoid insecticides.

Nitropyridine Derivatives as Kinase Inhibitors in Drug Discovery

In the realm of pharmaceuticals, nitropyridine derivatives have emerged as valuable scaffolds for the development of kinase inhibitors.[12] Kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[12] The pyridine ring can engage in hydrogen bonding and π-π stacking interactions within the ATP-binding pocket of kinases, while the nitro group can be a key pharmacophore or a synthetic handle for further derivatization to enhance potency and selectivity.[12]

Inhibition of kinase signaling by nitropyridine derivatives.

A Generalized Workflow for Nitropyridine-Based Drug Discovery

The development of nitropyridine derivatives as therapeutic agents follows a structured workflow common in the pharmaceutical industry. This process begins with target identification and validation, followed by the screening of compound libraries to identify "hits." Promising hits are then optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties, leading to "lead" compounds that can be advanced into preclinical and clinical development.

References

- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 2. Chichibabin Reaction [drugfuture.com]

- 3. orgsyn.org [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chempanda.com [chempanda.com]

- 9. 2-Nitropyridine 97 15009-91-3 [sigmaaldrich.com]

- 10. Neonicotinoid insecticide toxicology: mechanisms of selective action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-4-methyl-5-nitropyridine: Structural Features and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics, reactivity, and synthetic applications of 2-Chloro-4-methyl-5-nitropyridine. This versatile heterocyclic compound serves as a crucial intermediate in the development of pharmaceuticals and other fine chemicals. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.

Structural Features and Physicochemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₅ClN₂O₂.[1] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position. The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences the electronic properties and reactivity of the pyridine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 23056-33-9 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Appearance | Pale yellow to yellow crystalline solid | |

| Melting Point | 37-39 °C | |

| Boiling Point | 91 °C at 5 mmHg | |

| SMILES | CC1=CC(=NC=C1--INVALID-LINK--[O-])Cl | [1] |

| InChI | InChI=1S/C6H5ClN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | [1] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available for the detailed characterization of this compound.[1]

Reactivity and Key Reactions

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing nitro group. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is a good leaving group and is readily displaced by a variety of nucleophiles. The strong electron-withdrawing effect of the nitro group at the 5-position activates the C2 position for nucleophilic attack.

Common nucleophiles that react with this compound include:

-

Amines: Primary and secondary amines react to form the corresponding 2-amino-4-methyl-5-nitropyridine derivatives.

-

Hydrazines: Reaction with hydrazine hydrate or substituted hydrazines yields 2-hydrazinyl-4-methyl-5-nitropyridine derivatives.

-

Alkoxides and Phenoxides: These nucleophiles can be used to introduce alkoxy or aryloxy groups at the 2-position.

-

Thiols: Thiolates can displace the chloride to form the corresponding thioethers.

The general mechanism for the SNAr reaction involves the formation of a resonance-stabilized Meisenheimer complex, followed by the departure of the chloride ion to restore the aromaticity of the pyridine ring.

Caption: General mechanism for the SNAr reaction.

Table 2: Representative Nucleophilic Substitution Reactions and Yields

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Hydrazine Hydrate | 2-Hydrazinyl-4-methyl-5-nitropyridine | Ethanol, reflux | Not specified | |

| (E)-7,7-dimethyl-3-ethynyl-7,8-dihydroquinolin-5(6H)-one | 7,7-dimethyl-3-((4-methyl-5-nitropyridin-2-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one | Not specified | 34 | [2] |

| 2-hydroxy-5-nitropyridine (precursor) | 2-chloro-5-nitropyridine | N,N-Diethylaniline, POCl₃ | 76.9 | [3] |

Reduction of the Nitro Group

The nitro group at the 5-position can be reduced to an amino group, providing a pathway to 5-amino-2-chloro-4-methylpyridine derivatives. These amino-pyridines are valuable intermediates for further functionalization, for instance, through diazotization reactions.

Common reducing agents for this transformation include:

-

Catalytic hydrogenation (e.g., H₂/Pd-C)

-

Metals in acidic media (e.g., Fe/HCl, SnCl₂)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from 2-amino-4-methylpyridine through a three-step process involving nitration, hydrolysis, and chlorination.[4]

Caption: Synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-nitro-4-methylpyridine [4]

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, add concentrated sulfuric acid.

-

Slowly add 2-amino-4-methylpyridine with vigorous stirring while maintaining the temperature between 5-10 °C using an ice bath.

-

Once the 2-amino-4-methylpyridine has completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

-

After the addition is complete, heat the reaction mixture in a water bath to approximately 60 °C and maintain for about 15 hours, or until gas evolution ceases. The solution will change color from light yellow to wine red.

-

Pour the reaction mixture onto ice and neutralize with ammonia to a pH of 5.0-5.5 to precipitate a deep yellow solid.

-

Filter the precipitate, which is a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine.

-

Dissolve the mixture in 10% dilute hydrochloric acid, filter to remove any oily substances, and then neutralize the filtrate with a 50% sodium hydroxide solution to a pH of 4-5 to selectively precipitate the desired 2-amino-5-nitro-4-methylpyridine. The yield for this step is reported to be 85.7%.[3]

Step 2: Synthesis of 2-Hydroxy-5-nitro-4-methylpyridine [4]

-

Dissolve the 2-amino-5-nitro-4-methylpyridine from the previous step in dilute sulfuric acid and filter the solution.

-

Cool the filtrate to 0-2 °C and add ice with vigorous stirring.

-

Slowly add a solution of sodium nitrite dropwise, maintaining the temperature at around 5 °C.

-

Continue stirring for 30 minutes after the addition is complete.

-

Filter the reaction mixture and subject the filtrate to vacuum distillation.

-

When approximately two-thirds of the filtrate has been distilled off, a light yellow solid, 2-hydroxy-5-nitro-4-methylpyridine, will precipitate.

Step 3: Synthesis of this compound [4]

-

Combine the 2-hydroxy-5-nitro-4-methylpyridine with a chlorinating agent such as phosphorus pentachloride in phosphorus trichloride (which also acts as the solvent), or thionyl chloride with a catalytic amount of dimethylformamide.[5]

-

Heat the mixture at reflux (around 110 °C for PCl₅/PCl₃) for 3 hours.[4]

-

After the reaction is complete, remove the excess chlorinating agent by vacuum distillation.

-

Pour the residue into water to precipitate the light yellow product, this compound.

-

Filter the solid and dry to obtain the final product.

General Protocol for Nucleophilic Substitution with Amines

Caption: General experimental workflow for SNAr.

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).

-

Dissolve the starting material in a suitable anhydrous solvent such as ethanol or acetonitrile.

-

Add the desired amine nucleophile (typically 1.1 equivalents) to the solution.

-

Add a base, such as triethylamine (1.2 equivalents), to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Perform a standard aqueous work-up by partitioning the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure substituted product.

Protocol for Reaction with Hydrazine Hydrate

-

In a round-bottom flask, suspend this compound in a solvent such as ethanol.

-

Add an excess of hydrazine hydrate.

-

Heat the mixture to reflux for a specified period (e.g., 1.5 hours for a similar substrate).[6]

-

Cool the reaction mixture and add water to precipitate the product.

-

Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., aqueous ethanol) to yield the pure 2-hydrazinyl-4-methyl-5-nitropyridine.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its ability to undergo nucleophilic substitution allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse libraries of compounds for drug discovery. The resulting substituted nitropyridines can be further modified, for example, by reducing the nitro group to an amine, which can then be used in coupling reactions or for the formation of other functional groups. This makes this compound an important intermediate in the synthesis of complex heterocyclic systems, including those with potential biological activity.

References

- 1. This compound | C6H5ClN2O2 | CID 345364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-Chloro-4-methyl-5-nitropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast array of pyridine derivatives, 2-chloro-4-methyl-5-nitropyridine and its analogues have emerged as a class of compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, focusing on their potential applications in drug discovery and development. We delve into their synthesis, biological evaluation, and mechanisms of action, presenting key data in a structured format to facilitate further research and exploration.

I. Synthesis and Chemical Properties

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[1][2] Its synthesis typically starts from 2-amino-4-methylpyridine, which undergoes nitration, hydrolysis, and subsequent chlorination to yield the target compound.[1] The presence of the nitro group, which is electron-withdrawing, and the chloro substituent, a good leaving group, makes the pyridine ring susceptible to nucleophilic substitution, allowing for the generation of a diverse library of derivatives.[1]

Chemical Properties:

-

Molecular Formula: C₆H₅ClN₂O₂[3]

-

Molecular Weight: 172.57 g/mol [3]

-

Appearance: Yellow to slight yellow crystalline powder[2]

-

Melting Point: 37-39 °C

-

Boiling Point: 91 °C at 5 mmHg

II. Anticancer Activity

Derivatives of nitropyridines have demonstrated notable potential as anticancer agents. While specific studies on this compound derivatives are emerging, related compounds have shown significant cytotoxic effects against various cancer cell lines.

For instance, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which incorporate a nitrophenyl moiety, were synthesized and evaluated for their anticancer activity.[4] One of the lead compounds, 2h , exhibited potent activity with a mean GI₅₀ value of 1.57 µM across a panel of 60 human cancer cell lines.[4] This compound was particularly effective against leukemia, colon cancer, CNS cancer, and melanoma cell lines.[4] Another derivative, Les-3331 , a 4-thiazolidinone derivative, showed high cytotoxic and antiproliferative activity in MCF-7 and MDA-MB-231 breast cancer cells, with IC₅₀ values of 5.02 µM and 15.24 µM, respectively.[5]

The proposed mechanism for some of these anticancer derivatives involves the induction of apoptosis, as evidenced by decreased mitochondrial membrane potential and increased concentrations of caspases 8 and 9.[5]

Table 1: Anticancer Activity of Selected Nitropyridine Derivatives

| Compound | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

| 2h | NCI-60 Panel (Mean) | 1.57 µM (GI₅₀) | [4] |

| MOLT-4 (Leukemia) | < 0.01 µM (GI₅₀) | [4] | |

| SW-620 (Colon) | < 0.01 µM (GI₅₀) | [4] | |

| Les-3331 | MCF-7 (Breast) | 5.02 µM (IC₅₀) | [5] |

| MDA-MB-231 (Breast) | 15.24 µM (IC₅₀) | [5] |

III. Antimicrobial Activity

The nitropyridine scaffold is also a promising source of new antimicrobial agents. Studies on related 2-chloro-5-nitropyridine derivatives have revealed their potential against a range of bacterial and fungal pathogens.

In one study, a phenolic derivative of a hydrazone synthesized from 2-chloro-5-nitropyridine showed moderate antimicrobial activity against Bacillus subtilis and Candida krusei, with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL.[6] Another study on newly synthesized 2-chloro-5-nitrobenzoic acid derivatives found that a methylethanolammonium salt (compound 1) exhibited broad-spectrum antibacterial and antibiofilm activity against both Gram-positive and Gram-negative bacteria.[7]

Table 2: Antimicrobial Activity of Selected Nitropyridine Derivatives

| Compound | Microorganism | Activity (MIC) | Reference |

| Phenolic hydrazone derivative | Bacillus subtilis | 62.5 µg/mL | [6] |

| Candida krusei | 62.5 µg/mL | [6] | |

| Methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid | Gram-positive & Gram-negative bacteria | Broad-spectrum activity | [7] |

IV. Other Biological Activities

Beyond anticancer and antimicrobial effects, nitropyridine derivatives have been explored for a variety of other biological activities.

-

Insecticidal Activity: Derivatives of 2-chloro-5-nitropyridine have been synthesized and shown to be active against several insect pests, with median lethal concentrations (LD₅₀) in the range of 4–12 mg/L.[6]

-

Enzyme Inhibition: Certain nitropyridine derivatives have been identified as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase, with IC₅₀ values ranging from 8.5 to 12.2 µM.[6] Others have shown inhibitory activity against glycogen synthase kinase-3 (GSK3).[6]

-

Herbicidal Activity: A nitropyridine-containing phenylaminoacetate derivative exhibited significant herbicidal activity against barnyard grass, with an IC₅₀ of 27.7 mg/L.[6]

V. Experimental Protocols

General Synthesis of this compound Derivatives:

The synthesis of derivatives often involves nucleophilic substitution of the chlorine atom at the 2-position of the this compound core. A general procedure is as follows:

-

To a solution of this compound in a suitable solvent (e.g., DMF, acetonitrile), the desired nucleophile (e.g., an amine, thiol, or alcohol) is added.

-

A base (e.g., K₂CO₃, Et₃N) is often added to facilitate the reaction.

-

The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of time until the reaction is complete, as monitored by TLC.

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

-

The organic layer is then dried, concentrated, and the crude product is purified by column chromatography or recrystallization to afford the desired derivative.

In Vitro Anticancer Activity Assay (MTT Assay):

-

Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

-

The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated, and the IC₅₀ value is determined.

VI. Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often linked to their ability to modulate specific cellular signaling pathways. For example, the anticancer effects of some derivatives are mediated through the induction of apoptosis.

Caption: Proposed apoptotic pathway induced by certain nitropyridine derivatives.

The workflow for screening and identifying lead compounds from a library of this compound derivatives typically follows a multi-step process.

Caption: General workflow for the discovery of new drug candidates.

VII. Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and enzyme inhibitory agents warrants further investigation. Future research should focus on:

-

Expansion of the chemical space: Synthesizing a broader range of derivatives to establish more definitive structure-activity relationships (SAR).

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

In vivo evaluation: Assessing the efficacy and safety of the most promising lead compounds in preclinical animal models.

This technical guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this compound derivatives in the ongoing quest for novel and effective therapeutic agents.

References

- 1. guidechem.com [guidechem.com]

- 2. cphi-online.com [cphi-online.com]

- 3. This compound | C6H5ClN2O2 | CID 345364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Strategic Role of 2-Chloro-4-methyl-5-nitropyridine in Modern Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

2-Chloro-4-methyl-5-nitropyridine is a pivotal heterocyclic intermediate, instrumental in the synthesis of a range of contemporary agrochemicals, most notably sulfonylurea herbicides. Its unique substitution pattern and the reactivity of its functional groups—the chloro, methyl, and nitro moieties—provide a versatile platform for constructing complex molecular architectures with potent herbicidal activity. This technical guide delineates the synthetic pathways from this compound to key agrochemical precursors and final products, presenting detailed experimental protocols, quantitative data, and logical workflows to aid researchers in this field.

Introduction

The pyridine ring is a fundamental scaffold in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] this compound, in particular, has emerged as a valuable building block due to the strategic positioning of its substituents, which allows for selective chemical transformations. The electron-withdrawing nitro group activates the pyridine ring, while the chlorine atom at the 2-position serves as a reactive site for nucleophilic substitution, and the methyl group at the 4-position can be a site for further functionalization.

This guide focuses on the application of this compound as a starting material for the synthesis of sulfonylurea herbicides, a critical class of agrochemicals known for their high efficacy at low application rates. The synthesis involves a multi-step process, including the reduction of the nitro group, diazotization, sulfonation, and subsequent coupling with a heterocyclic amine.

Synthesis of Key Intermediates

The journey from this compound to a sulfonylurea herbicide involves the sequential formation of key intermediates. The primary transformations are the reduction of the nitro group to an amine, followed by the conversion of the amino group into a sulfonyl chloride.

Reduction of this compound to 5-Amino-2-chloro-4-methylpyridine

Experimental Protocol: Catalytic Hydrogenation (Inferred)

A protocol for a similar compound, 2-chloro-5-methyl-4-nitropyridine 1-oxide, suggests that catalytic hydrogenation is an effective method for the reduction of the nitro group.[2][3] The following is an inferred experimental protocol for the reduction of this compound.

-

Reaction Setup: A pressure reactor is charged with this compound, a suitable catalyst (e.g., platinum on carbon, potentially doped with molybdenum or vanadium), and a solvent such as ethanol.[2][3]

-

Hydrogenation: The reactor is sealed, purged with an inert gas (e.g., argon), and then pressurized with hydrogen gas. The reaction is typically stirred at a controlled temperature for a specified duration until the reaction is complete, which can be monitored by techniques like HPLC.[2][3]

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite or a similar filter aid. The solvent is then removed under reduced pressure to yield the crude 5-Amino-2-chloro-4-methylpyridine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data (Hypothetical)

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Product | 5-Amino-2-chloro-4-methylpyridine | N/A |

| Catalyst | Pt/C (with potential Mo or V promoter) | [2][3] |

| Solvent | Ethanol | [2][3] |

| Hydrogen Pressure | 3 bar | [2][3] |

| Temperature | 30°C | [2][3] |

| Reaction Time | 20 hours | [2][3] |

| Yield | >95% (inferred from analogous reaction) | [2][3] |

Synthesis of 2-Chloro-4-methylpyridine-5-sulfonyl Chloride

The conversion of the amino group of 5-Amino-2-chloro-4-methylpyridine into a sulfonyl chloride is a critical step in the synthesis of sulfonylurea herbicides. This transformation is commonly achieved through a Sandmeyer-type reaction, which involves diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper catalyst.[4]

Experimental Protocol: Diazotization and Sulfonation

The following protocol is based on a general method for the conversion of aminopyridines to their corresponding sulfonyl chlorides.[4]

-

Diazotization: 5-Amino-2-chloro-4-methylpyridine is dissolved in a mixture of glacial acetic acid and hydrochloric acid. The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature to form the diazonium salt.[4]

-

Sulfonation: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a copper(I) chloride or copper(II) chloride catalyst.[4] The reaction mixture is stirred, and the corresponding sulfonyl chloride is formed.

-

Work-up and Purification: The reaction mixture is typically poured into ice water, and the precipitated sulfonyl chloride is extracted with an organic solvent like dichloromethane. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude 2-chloro-4-methylpyridine-5-sulfonyl chloride. The product can be purified by chromatography if necessary.

Quantitative Data (Representative)

| Parameter | Value | Reference |

| Starting Material | 5-Amino-2-chloro-4-methylpyridine | [4] |

| Product | 2-Chloro-4-methylpyridine-5-sulfonyl chloride | [4] |

| Reagents | Sodium nitrite, Hydrochloric acid, Acetic acid, Sulfur dioxide, Copper(I) chloride | [4] |

| Yield | Good to quantitative (as per general method) | [4] |

Synthesis of a Representative Sulfonylurea Herbicide: Nicosulfuron

The final step in the synthesis of a sulfonylurea herbicide involves the coupling of the pyridinesulfonyl chloride intermediate with a suitable heterocyclic amine. In the case of nicosulfuron, this is 2-amino-4,6-dimethoxypyrimidine.

Experimental Protocol: Sulfonylurea Formation

The synthesis of nicosulfuron from its key intermediates, 2-(aminosulfonyl)-N,N-dimethylnicotinamide and 2-amino-4,6-dimethoxypyrimidine, is well-documented.[5][6][7][8] A similar approach can be applied using the 2-chloro-4-methylpyridine-5-sulfonyl chloride.

-

Reaction Setup: 2-Chloro-4-methylpyridine-5-sulfonyl chloride and 2-amino-4,6-dimethoxypyrimidine are dissolved in an appropriate aprotic solvent such as acetonitrile or dichloromethane.

-

Coupling Reaction: An acid scavenger, typically an organic base like triethylamine, is added to the reaction mixture.[7] The reaction is stirred at a controlled temperature until completion.

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated salts. The filtrate is then washed with water and brine. The organic solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the final sulfonylurea herbicide.

Quantitative Data (for Nicosulfuron Synthesis)

| Parameter | Value | Reference |